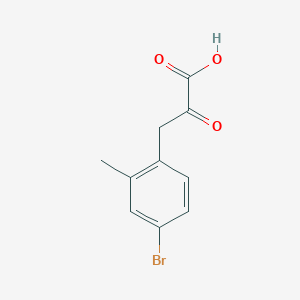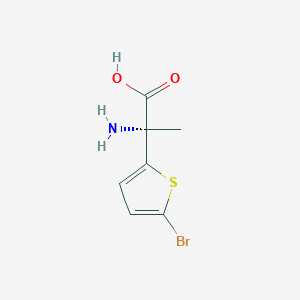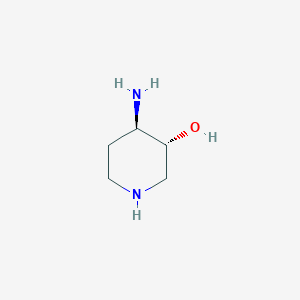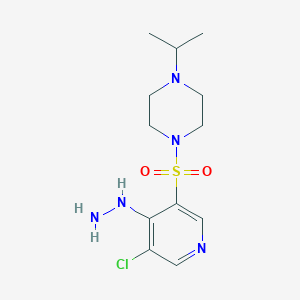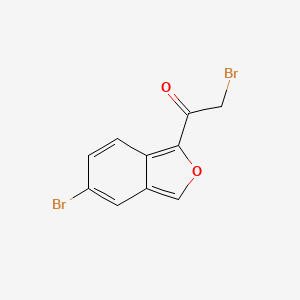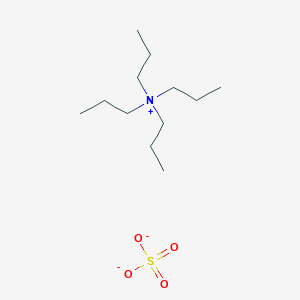
2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one is a brominated derivative of dihydronaphthalene. Brominated compounds are often used in organic synthesis and have various applications in medicinal chemistry, materials science, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods would likely involve large-scale bromination reactions, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized naphthalene derivative, while substitution could introduce various functional groups in place of the bromine atoms.
Scientific Research Applications
2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of advanced materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Tribromo-3,4-dihydronaphthalene: Similar structure but without the carbonyl group.
2,2,6-Tribromo-1-tetralone: Another brominated naphthalene derivative with a different substitution pattern.
Uniqueness
2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific bromination pattern and the presence of a carbonyl group, which can influence its reactivity and applications.
Properties
Molecular Formula |
C10H7Br3O |
|---|---|
Molecular Weight |
382.87 g/mol |
IUPAC Name |
2,2,6-tribromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7Br3O/c11-7-1-2-8-6(5-7)3-4-10(12,13)9(8)14/h1-2,5H,3-4H2 |
InChI Key |
AXUOSSIEAXFDME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C2=C1C=C(C=C2)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R)-1-amino-1-phenylethyl] 2-[(3S)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate](/img/structure/B11822385.png)
![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
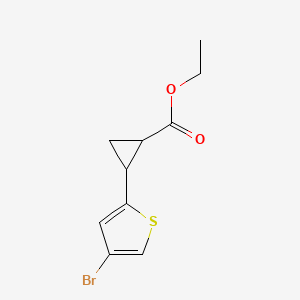
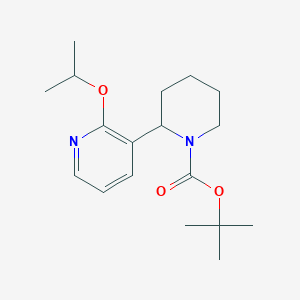
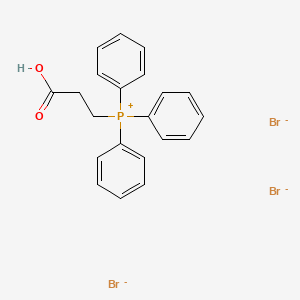

![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)
